

(S)-Bexicaserin IUPAC name and chemical identifiers

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An In-depth Technical Guide to (S)-Bexicaserin

(S)-Bexicaserin, a novel pharmaceutical agent, has garnered significant attention within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of its chemical identity, physicochemical properties, and mechanism of action. It is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identity and Physicochemical Properties

(S)-Bexicaserin is a potent and selective serotonin 5-HT2C receptor agonist.[1] Its precise chemical structure and properties are crucial for understanding its pharmacological profile.

IUPAC Name and Chemical Identifiers

The systematic name for **(S)-Bexicaserin**, according to the International Union of Pure and Applied Chemistry (IUPAC), is (7R)-N-(2,2-difluoroethyl)-7-methyl-1,2,3,4,6,7-hexahydro[2] [3]diazepino[6,7,1-hi]indole-8-carboxamide.[4]

A comprehensive list of its chemical identifiers is provided in the table below for unambiguous identification and cross-referencing in scientific literature and databases.



Identifier Type	Identifier	
IUPAC Name	(7R)-N-(2,2-difluoroethyl)-7-methyl-1,2,3,4,6,7-hexahydro[2]diazepino[6,7,1-hi]indole-8-carboxamide	
CAS Number	2035818-24-5	
PubChem CID	122662787	
InChI	InChl=1S/C15H19F2N3O/c1-9-8-20-5-4-18-6- 10-2-3-11(13(9)14(10)20)15(21)19-7- 12(16)17/h2-3,9,12,18H,4-8H2,1H3, (H,19,21)/t9-/m0/s1	
InChlKey	KGOOOHQKLRUVSF-VIFPVBQESA-N	
Canonical SMILES	C[C@H]1CN2CCNCC3=C2C1=C(C=C3)C(=O) NCC(F)F	
Molecular Formula	C15H19F2N3O	
Molecular Weight	295.33 g/mol	
Synonyms	LP-353, LP 352, AN352, E-3620	

Physicochemical Data

The following table summarizes key physicochemical properties of (S)-Bexicaserin.



Property	Value	Source
Molecular Weight	295.33 g/mol	
XLogP3	1.7	
Hydrogen Bond Donor Count	2	-
Hydrogen Bond Acceptor Count	4	-
Rotatable Bond Count	3	-
Exact Mass	295.14961856	_
Monoisotopic Mass	295.14961856	
Topological Polar Surface Area	44.4 Ų	-
Heavy Atom Count	21	-
Complexity	393	-
Solubility in DMSO	≥ 2.5 mg/mL (8.47 mM)	-

Experimental Protocols Synthesis of (S)-Bexicaserin

The synthesis of **(S)-Bexicaserin** is a multi-step process. The following is a general outline of the synthetic route, as detailed in patent literature. For full experimental details, including reagent quantities and reaction conditions, consulting the primary literature is recommended.

Step A: Preparation of methyl 3-formyl-1H-indole-4-carboxylate

- A 2M solution of oxalyl dichloride in dichloromethane (DCM) is cooled in an ice-water bath.
- N,N-dimethylformamide (DMF) is added dropwise under a nitrogen atmosphere, and the mixture is stirred.
- A solution of methyl 1H-indole-4-carboxylate in DCM is then added, and the reaction is warmed to room temperature.



- The solvent is removed, and the residue is treated with tetrahydrofuran (THF) and aqueous ammonium acetate, followed by refluxing.
- The product is extracted with ethyl acetate.

Step B: Subsequent Steps The intermediate from Step A undergoes a series of further reactions, including the formation of the diazepino-indole core and the introduction of the methyl group with the correct stereochemistry. The final step involves the amidation of the carboxylic acid with 2,2-difluoroethanamine to yield **(S)-Bexicaserin**. The enantiomers are separated using chiral HPLC.

PACIFIC Clinical Trial Protocol

The PACIFIC study was a Phase 1b/2a clinical trial designed to evaluate the safety, tolerability, and efficacy of bexicaserin in patients with developmental and epileptic encephalopathies (DEEs).

Study Design:

- Phase: 1b/2a, randomized, double-blind, placebo-controlled, parallel-group, dose-escalation study.
- Participants: Patients aged 12 to 65 years with a diagnosis of a DEE, taking 1-4 concomitant antiseizure medications.
- Randomization: Participants were randomized in a 4:1 ratio to receive either bexicaserin or a placebo.

Treatment Protocol:

- Screening and Baseline: A 5-week screening period and baseline evaluations were conducted.
- Titration Period: A 15-day flexible dose titration period where participants received escalating doses of bexicaserin (or placebo) of 6 mg, 9 mg, or 12 mg three times daily, with each dose level maintained for 5 days.

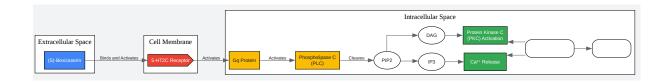


- Maintenance Period: Participants continued on the highest tolerated dose for a 60-day maintenance period.
- Open-Label Extension (OLE): Following the initial study period, eligible participants could enroll in a 52-week open-label extension study.

Mechanism of Action and Signaling Pathway

Bexicaserin is a selective 5-HT2C receptor agonist. Activation of the 5-HT2C receptor is believed to modulate GABAergic neurotransmission, thereby suppressing central hyperexcitability, which is a key factor in seizure generation.

The primary signaling cascade initiated by the activation of the 5-HT2C receptor, a G-protein-coupled receptor (GPCR), involves the phospholipase C (PLC) pathway. This leads to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC), respectively. The downstream effects of this pathway are thought to include the modulation of GABAergic interneuron activity, leading to an overall increase in inhibitory tone in the brain.



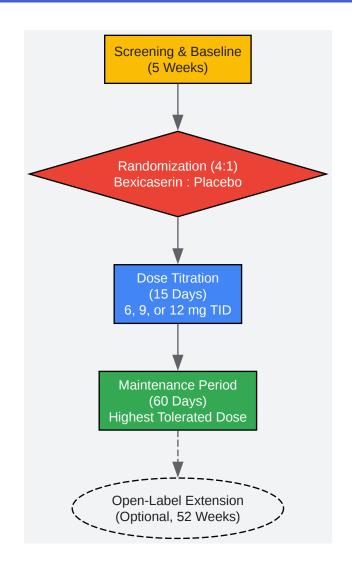
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Bexicaserin's signaling cascade via the 5-HT2C receptor.

Experimental Workflow Visualization

The workflow of the PACIFIC clinical trial can be visualized to provide a clear understanding of the study's progression from patient screening to the conclusion of the maintenance phase.





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Workflow of the PACIFIC Clinical Trial.

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